molecular formula C12H9ClN2O3S B2697185 N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-49-5

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2697185
CAS No.: 864937-49-5
M. Wt: 296.73
InChI Key: DRHBEICTENEBQZ-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that belongs to the benzothiazole class of chemicals Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of 6-chlorobenzo[d]thiazole with appropriate reagents to introduce the dioxine and carboxamide functionalities. One common method involves the use of phosphorus oxychloride as a solvent and catalyst, with the reaction being carried out under reflux conditions for an extended period .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different substituents on the benzothiazole ring.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial agent.

    Medicine: The compound is investigated for its anti-inflammatory and analgesic properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-7-1-2-8-10(5-7)19-12(14-8)15-11(16)9-6-17-3-4-18-9/h1-2,5-6H,3-4H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBEICTENEBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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